molecular formula C10H10N2O2S B12993432 Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B12993432
M. Wt: 222.27 g/mol
InChI Key: BFRQCIMISSDBIR-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with an amino group at the 3-position, a methyl group at the 4-position, and a carboxylate ester at the 2-position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 2-chloronicotinate with methyl thioglycolate in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
  • Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
  • Ethyl 3-amino-2-cyano-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine

Uniqueness

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and methyl groups at the 3- and 4-positions, respectively, contribute to its reactivity and potential as a versatile intermediate in organic synthesis .

Biological Activity

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate (CAS Number: 1024388-72-4) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H10N2O2S
Molecular Weight222.264 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point393.3 ± 37.0 °C
Flash Point191.6 ± 26.5 °C
LogP3.34

These properties indicate a compound that is relatively stable under standard conditions and may exhibit lipophilic characteristics, which can influence its bioavailability and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that incorporate thieno[2,3-b]pyridine derivatives as key intermediates. The specific methods used can vary but often include reactions such as nucleophilic substitutions and cyclization processes.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For example:

  • IC50 Values : The compound exhibited IC50 values ranging from 1.1 to 4.7 µM against different cancer cell lines, including HeLa (cervical carcinoma), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells . This indicates a potent inhibitory effect on cancer cell proliferation.
  • Mechanism of Action : The compound appears to act by disrupting the microtubule system, which is critical for cell division and growth. This mechanism is similar to other known antitubulin agents .

Selectivity for Cancer Cells

Notably, in vitro studies indicated that this compound does not significantly affect the viability of normal human peripheral blood mononuclear cells (PBMCs), displaying selective toxicity towards cancer cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Case Studies

  • Study on Antiproliferative Activity :
    • A study evaluated multiple thieno[2,3-b]pyridine derivatives, including this compound.
    • Results showed that this compound was among the most effective in inhibiting cell growth across various cancer types with significant potency against HeLa cells .
  • Cell Cycle Analysis :
    • Analysis revealed that treatment with this compound resulted in a dose-dependent increase in G2/M-phase cells, indicating its role as a mitotic inhibitor . This finding aligns with its proposed mechanism of action involving tubulin assembly inhibition.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H10N2O2S/c1-5-3-4-12-9-6(5)7(11)8(15-9)10(13)14-2/h3-4H,11H2,1-2H3

InChI Key

BFRQCIMISSDBIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(SC2=NC=C1)C(=O)OC)N

Origin of Product

United States

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